molecular formula C12H11BrN2O3S B5707424 ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B5707424
M. Wt: 343.20 g/mol
InChI Key: CSHQVSOSLNVZKJ-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . The process begins with the reaction of carboxylic acid hydrazides with isothiocyanates to form hydrazinecarbothioamides, which are then cyclized to produce the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromophenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE stands out due to its unique combination of the oxadiazole ring and the sulfanyl acetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHQVSOSLNVZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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